(+)-Alprenolol is a non-selective beta-adrenergic antagonist primarily used in the treatment of cardiovascular conditions such as hypertension and angina pectoris. It exhibits activity against both beta-1 and beta-2 adrenergic receptors, making it effective in managing heart rate and blood pressure. Alprenolol is also noted for its antagonistic effects on 5-HT1A and 5-HT1B receptors, contributing to its diverse pharmacological profile .
Alprenolol is classified as a beta-blocker, a category of medications that block the effects of adrenaline on beta receptors. It is derived from phenolic compounds, with its synthesis involving various chemical reactions to produce the desired active form. The compound has been studied extensively for its receptor binding properties and its role in cardiovascular therapy .
The synthesis of (+)-Alprenolol can be achieved through several methods, typically involving the reaction of an allylphenol derivative with an isopropylamine. A notable method includes:
One specific method involves dissolving Alprenolol hydrochloride in a 20% aqueous ethanolic solution, followed by the addition of ammonium persulfate and cysteamine under heating conditions to yield amino Alprenolol, which can then be further processed .
The molecular formula of (+)-Alprenolol is , with a molar mass of approximately 249.35 g/mol. The structure features:
The three-dimensional structure can be represented by its SMILES notation: CC(C)N(C(C)C)C(C=C(C)C)Oc1ccccc1
, indicating the arrangement of atoms in space .
The primary chemical reactions involving (+)-Alprenolol include:
The binding affinity of (+)-Alprenolol to beta receptors has been quantified using various assays, revealing competitive inhibition characteristics .
(+)-Alprenolol functions by blocking beta-adrenergic receptors located in various tissues, particularly in the heart. Its mechanism includes:
The pharmacological action results in lowered blood pressure and reduced workload on the heart during stress or exercise .
Key properties of (+)-Alprenolol include:
The compound's physical properties make it suitable for oral administration, with a half-life ranging from 2 to 3 hours post-administration .
(+)-Alprenolol has been employed in various scientific applications:
(+)-Alprenolol is a competitive beta-adrenergic receptor (β-AR) antagonist characterized by pronounced stereoselectivity. The dextrorotatory enantiomer [(+)-isomer] exhibits significantly lower binding affinity than its levorotatory counterpart [(-)-isomer], reflecting conserved stereochemical requirements for β-AR engagement. Radioligand binding assays using tritiated (-)-alprenolol ([³H]-(–)-alprenolol) demonstrate high-affinity (KD = 7–22 nM), saturable binding to cardiac membranes, with (+) isomer competition requiring ≈100-fold higher concentrations [3] [6]. This stereospecificity extends to functional antagonism, where (+)-alprenolol shows negligible inhibition of catecholamine-stimulated adenylate cyclase activation relative to the (–)-enantiomer.
(+)-Alprenolol exhibits subtype-specific affinity variations, though with lower absolute affinity than (–)-alprenolol across subtypes:
Table 1: Binding Affinities of Alprenolol Enantiomers at β-Adrenergic Receptor Subtypes
Receptor Subtype | (–)-Alprenolol Ki (nM) | (+)-Alprenolol Ki (nM) | Selectivity Ratio [(+)/(-)] |
---|---|---|---|
β1-AR | 12 ± 2 | 1,200 ± 150 | 100 |
β2-AR | 22 ± 4 | 2,800 ± 310 | 127 |
Molecular dynamics simulations reveal that (+)-alprenolol traverses the extracellular vestibule between ECL2/ECL3 but displays inefficient entry into the orthosteric pocket compared to (–)-alprenolol. Its path involves extracellular loop interactions (e.g., transient salt bridges with Asp300ECL3), but suboptimal positioning of its chiral center prevents high-affinity coordination with conserved residues like Asp1133.32 within the transmembrane bundle [4].
While primarily an orthosteric ligand, (+)-alprenolol indirectly influences allosteric networks. X-ray crystallography of related β2-AR allosteric modulators (e.g., AS408) shows binding at the membrane-facing surface of TM3/TM5—a site adjacent to alprenolol’s orthosteric pocket [2]. This region harbors a conserved "conformational hub" (residues I3.40, P5.50, F6.44) controlling TM6 outward movement during activation. Computational analyses suggest (+)-alprenolol binding weakly stabilizes inactive states by:
Beyond β-ARs, (+)-alprenolol demonstrates low-affinity interactions with serotonin receptors:
Table 2: Selectivity Profile of (+)-Alprenolol at Serotonin Receptors
Receptor | Assay Type | (+)-Alprenolol Ki or % Inhibition | Physiological Relevance |
---|---|---|---|
5-HT1A | [³H]-8-OH-DPAT binding | >10,000 nM | Negligible |
5-HT2B | 5-HT-stimulated IP1 | 18% at 10 µM | Low |
5-HT7 | cAMP inhibition | 22% at 10 µM | Low |
Structural analyses attribute this promiscuity to:
(+)-Alprenolol antagonizes Gs-protein-mediated adenylate cyclase stimulation via competitive occupancy of β-ARs:
Table 3: Inhibition of Isoproterenol-Stimulated cAMP Accumulation by Alprenolol Enantiomers
Tissue Source | Agonist (Conc.) | (+)-Alprenolol % Inhibition (100 nM) | (–)-Alprenolol % Inhibition (100 nM) |
---|---|---|---|
Canine myocardium | Isoproterenol (1 µM) | 9 ± 3 | 94 ± 2 |
Rat pineal gland | Isoproterenol (1 µM) | 11 ± 2 | 97 ± 1 |
Molecular determinants of inhibition include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7